![molecular formula C23H16F2N2O2 B2496340 (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477713-48-7](/img/structure/B2496340.png)
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone, also known as FPhC1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Properties
Pyrazoles and their derivatives have been investigated for their antimicrobial activity . Researchers have explored their potential as agents against various pathogens, including bacteria, fungi, and viruses. The synthesized compound could be evaluated for its antimicrobial efficacy, especially against specific strains or drug-resistant microbes.
Anti-Tuberculosis Activity
Given the importance of finding new treatments for tuberculosis, it’s worth investigating whether this compound exhibits anti-tuberculosis properties. Pyrazoles have been studied in this context, and their potential as anti-TB agents is well-documented .
Anti-Inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties . Investigating whether this compound can modulate inflammatory pathways or reduce inflammation could be valuable for drug development.
Anti-Tumor and Cytotoxicity Activity
Pyrazoles have demonstrated anti-tumor and cytotoxic effects . Investigate whether this compound exhibits similar properties, especially against specific cancer cell lines. Understanding its mechanism of action could guide further research.
Molecular Docking Studies
The synthesized compound’s binding affinity to specific receptors, such as the human estrogen alpha receptor (ERα), has already been explored . Further molecular docking studies can identify other potential protein targets. Investigate whether it interacts with other cellular receptors relevant to disease pathways.
Medicinal Chemistry Applications
Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity . Explore whether this compound could serve as a lead structure for drug development. Consider modifications to improve its pharmacokinetic properties.
Zinc Ion Chemosensors
While not directly related to the compound, consider exploring its potential as a zinc ion chemosensor. Pyrazoline derivatives have been investigated for their affinity toward zinc ions . Investigate whether this compound could be used for detecting zinc ions in biological samples.
Mechanism of Action
Mode of Action
The exact mode of action of Bionet1_004410 is currently unknown. Based on its structural similarity to other benzoylpyrazoles , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by Bionet1_004410. Benzoylpyrazoles are known to interact with various biological pathways, potentially influencing cellular processes .
Pharmacokinetics
Its fluorobenzyl and pyrazole groups suggest it may have good bioavailability, as these groups are often used to enhance absorption and stability of pharmaceutical compounds .
Result of Action
Given its structural features, it may influence cellular processes by modulating the activity of its target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Bionet1_004410. For instance, its stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other molecules in the body .
properties
IUPAC Name |
(4-fluorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2/c24-18-9-5-16(6-10-18)15-29-22-4-2-1-3-20(22)21-13-14-27(26-21)23(28)17-7-11-19(25)12-8-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYHDHKKHQPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone |
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